molecular formula C12H19N B8068272 [(3-Tert-butylphenyl)methyl](methyl)amine

[(3-Tert-butylphenyl)methyl](methyl)amine

Cat. No.: B8068272
M. Wt: 177.29 g/mol
InChI Key: YISFVFXIWLGYFL-UHFFFAOYSA-N
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Description

[(3-Tert-butylphenyl)methyl](methyl)amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3-Tert-butylphenyl)methyl](methyl)amine typically involves the alkylation of 3-(tert-butyl)aniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: [(3-Tert-butylphenyl)methyl](methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Halogenated derivatives

Scientific Research Applications

[(3-Tert-butylphenyl)methyl](methyl)amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Tert-butylphenyl)methyl](methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-(tert-Butyl)phenyl)-N-ethylmethanamine
  • 1-(3-(tert-Butyl)phenyl)-N-isopropylmethanamine
  • 1-(3-(tert-Butyl)phenyl)-N-methylpropanamine

Comparison: [(3-Tert-butylphenyl)methyl](methyl)amine is unique due to its specific structural configuration, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(3-tert-butylphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)11-7-5-6-10(8-11)9-13-4/h5-8,13H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISFVFXIWLGYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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